molecular formula C40H49Cl2N5O4 B1591189 p53 and MDM2 proteins-interaction-inhibitor chiral CAS No. 939981-37-0

p53 and MDM2 proteins-interaction-inhibitor chiral

Cat. No.: B1591189
CAS No.: 939981-37-0
M. Wt: 734.7 g/mol
InChI Key: DJZBZZRLUQDRII-IOLBBIBUSA-N
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Description

The compound “p53 and MDM2 proteins-interaction-inhibitor (racemic)” is a small-molecule inhibitor designed to disrupt the interaction between the p53 protein and the mouse double minute 2 homolog (MDM2) protein. The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. MDM2 is a negative regulator of p53, promoting its degradation and thus inhibiting its tumor-suppressive functions. Inhibitors of the p53-MDM2 interaction aim to restore the activity of p53, making them potential therapeutic agents in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p53 and MDM2 proteins-interaction-inhibitors involves multiple steps. One common synthetic route includes the reaction of a precursor compound with phosgene to form a carbamoyl chloride intermediate. This intermediate is then treated sequentially with piperazine and a solution of hydrogen chloride in ether to yield the racemic inhibitor . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of these inhibitors follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

The p53 and MDM2 proteins-interaction-inhibitor undergoes various chemical reactions, including:

    Oxidation: The inhibitor can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the inhibitor into its reduced forms.

    Substitution: The inhibitor can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

The p53 and MDM2 proteins-interaction-inhibitor has numerous scientific research applications:

    Chemistry: Used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors.

    Biology: Investigated for its role in modulating cellular pathways involving p53 and MDM2.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in tumors with wild-type p53.

    Industry: Utilized in the development of diagnostic tools and assays for cancer research

Mechanism of Action

The p53 and MDM2 proteins-interaction-inhibitor exerts its effects by binding to the p53-binding domain of MDM2. This binding disrupts the interaction between p53 and MDM2, preventing the degradation of p53. As a result, p53 levels increase, leading to the activation of its tumor-suppressive functions, including cell cycle arrest, apoptosis, and DNA repair. The inhibitor also induces the expression of p53 target genes, further enhancing its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

    Nutlin-3a: A well-known p53-MDM2 interaction inhibitor with similar binding properties.

    MI-773: Another inhibitor that targets the p53-MDM2 interaction.

    RG7112: A clinical-stage inhibitor with a similar mechanism of action.

Uniqueness

The p53 and MDM2 proteins-interaction-inhibitor (racemic) is unique due to its racemic nature, which means it contains equal amounts of both enantiomers. This can influence its binding affinity and pharmacokinetic properties compared to other inhibitors. Additionally, its specific synthetic route and reaction conditions may offer advantages in terms of yield and purity .

Properties

IUPAC Name

2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49Cl2N5O4/c1-7-51-34-26-30(38(2,3)4)12-17-33(34)36-43-39(5,28-8-13-31(41)14-9-28)40(6,29-10-15-32(42)16-11-29)47(36)37(49)46-20-18-44(19-21-46)27-35(48)45-22-24-50-25-23-45/h8-17,26H,7,18-25,27H2,1-6H3/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBZZRLUQDRII-IOLBBIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CC(=O)N4CCOCC4)(C)C5=CC=C(C=C5)Cl)(C)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590834
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939981-37-0
Record name 2-{4-[(4S,5R)-2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazole-1-carbonyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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